3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
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Overview
Description
3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and 2-fluorobenzaldehyde.
Attachment of the Imidazole Moiety: The imidazole moiety is attached through a nucleophilic substitution reaction involving an imidazole derivative and an appropriate leaving group on the thiazolidine ring.
Final Coupling: The final step involves coupling the intermediate with propanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine ring and imidazole moiety may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- N,N-Bis{[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}cyclohexanaminium
- 2-({[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)terephthalic acid
Uniqueness
The uniqueness of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide lies in its combination of a thiazolidine ring, a fluorobenzylidene group, and an imidazole moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H17FN4O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17FN4O3S/c19-14-4-2-1-3-12(14)9-15-17(25)23(18(26)27-15)8-6-16(24)21-7-5-13-10-20-11-22-13/h1-4,9-11H,5-8H2,(H,20,22)(H,21,24)/b15-9- |
InChI Key |
JAMUEDVOSBTCJR-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3)F |
Origin of Product |
United States |
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